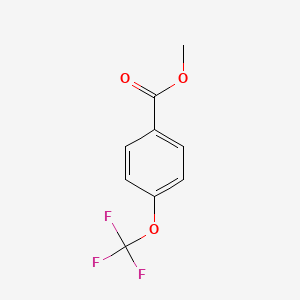

4-(三氟甲氧基)苯甲酸甲酯

描述

Methyl 4-(trifluoromethoxy)benzoate (TFBz) is a chemical compound that has gained attention due to its role as a trifluoromethoxylation reagent. This compound can be synthesized from cost-effective starting materials and has shown versatility in various chemical reactions, including trifluoromethoxylation-halogenation of arynes and nucleophilic substitution of alkyl halides .

Synthesis Analysis

The synthesis of TFBz involves the use of KF as the sole fluorine source, which is a notable aspect due to its simplicity and accessibility. The process includes the trifluoromethoxylation-halogenation of arynes at room temperature, facilitated by a crown ether-complexed potassium cation. This cation plays a crucial role in stabilizing the trifluoromethoxide anion derived from TFBz, allowing for smooth reaction progression .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates was confirmed through these methods, and the reaction mechanisms were proposed . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized and further investigated using density functional theory (DFT) to optimize the molecular structure and study its vibrational frequencies, NMR chemical shifts, and other properties .

Chemical Reactions Analysis

TFBz has been used in a variety of chemical reactions. For example, it has been employed in the trifluoromethoxylation-halogenation of arynes and the cross-coupling with aryl stannanes. Additionally, it has been used in the asymmetric difunctionalization of alkenes, showcasing its broad applicability in organic synthesis . Another study demonstrated the use of methyl benzoate in a Friedel–Crafts acylation reaction catalyzed by trifluoromethanesulfonic acid to produce benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to TFBz have been studied extensively. For instance, derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups were synthesized and their liquid crystalline properties, such as phase transitions and orientational order parameters, were determined. The trifluoromethoxy derivative, in particular, exhibited a high orientational order in the smectic A phase . Additionally, the interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution was investigated, leading to the formation of new fluorine-containing compounds .

科学研究应用

Synthesis and Organic Chemistry

- Facile Synthesis of Trifluoromethoxylated Aromatic Compounds : Methyl 4-(trifluoromethoxy)benzoate is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives show potential as synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials. The synthesis involves using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) and has applications in expanding the scope of organic synthesis due to the desirable properties of the trifluoromethoxy group (Feng & Ngai, 2016).

Chemical Reactions and Transformations

- Interaction with Sulfur Tetrafluoride : Research on methyl 4-(trifluoromethoxy)benzoate has explored its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This study contributes to understanding chemical transformations and synthesis routes for fluorine-containing compounds, which have implications in various industrial and research applications (Gaidarzhy et al., 2020).

Liquid Crystal Research

- Liquid Crystalline Properties : Trifluoro-substituted benzoate derivatives, including those related to methyl 4-(trifluoromethoxy)benzoate, have been studied for their liquid crystalline properties. Such research is crucial for the development of new materials with potential applications in displays, optical devices, and sensors (Cruz et al., 2001).

Fluorescence and Spectroscopy Studies

- Fluorescence Probe Properties : Methyl 4-(trifluoromethoxy)benzoate derivatives have been studied for their absorption and fluorescence spectral properties. These studies are significant in understanding the behavior of these compounds in various media, which is valuable in the development of new fluorescence-based probes and sensors (Singh & Darshi, 2002).

Applications in New Material Synthesis

- Synthesis of New Organic Compounds : Studies have been conducted on the synthesis of new organic compounds using methyl 4-(trifluoromethoxy)benzoate as a building block. These compounds have shown unique properties, especially in the infrared region, indicating their potential use in advanced material sciences (Harmata & Herman, 2021).

Catalytic Processes

- Catalytic Hydrolysis Studies : Methyl 4-(trifluoromethoxy)benzoate has been used in studies focused on catalytic hydrolysis. These studies contribute to the understanding of reaction kinetics and mechanisms, which are essential in various chemical and pharmaceutical processes (O'Neill et al., 2003).

安全和危害

Methyl 4-(trifluoromethoxy)benzoate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

methyl 4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFLBWZTJAWGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353231 | |

| Record name | methyl 4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethoxy)benzoate | |

CAS RN |

780-31-4 | |

| Record name | methyl 4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)